![molecular formula C19H16N2O3 B14215714 4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol CAS No. 821784-20-7](/img/structure/B14215714.png)
4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol is a complex organic compound that features a benzodioxole moiety, a pyridine ring, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Amination Reaction: The benzodioxole is then reacted with an appropriate amine to introduce the amino group.
Coupling with Pyridine: The amino-benzodioxole is coupled with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling.
Introduction of the Phenol Group: Finally, the phenol group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties and its ability to interact with various biological targets.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol involves its interaction with specific molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the phenol group can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[5-(1,3-Benzodioxol-5-yl)pyridin-3-yl]phenol
- 4-[5-(1,3-Benzodioxol-5-ylmethyl)pyridin-3-yl]phenol
Uniqueness
4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol is unique due to the presence of the amino group, which can enhance its binding affinity and specificity towards biological targets. This makes it a valuable compound for drug development and other applications.
Propiedades
Número CAS |
821784-20-7 |
|---|---|
Fórmula molecular |
C19H16N2O3 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
4-[5-(1,3-benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol |
InChI |
InChI=1S/C19H16N2O3/c22-17-4-2-14(3-5-17)15-8-16(11-20-10-15)21-9-13-1-6-18-19(7-13)24-12-23-18/h1-8,10-11,21-22H,9,12H2 |
Clave InChI |
COMIATJOPUPKPV-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNC3=CN=CC(=C3)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


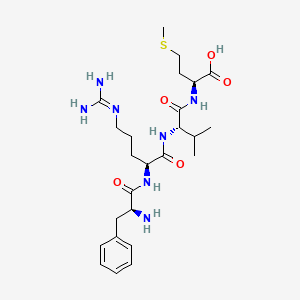
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
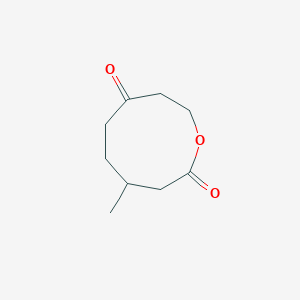
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
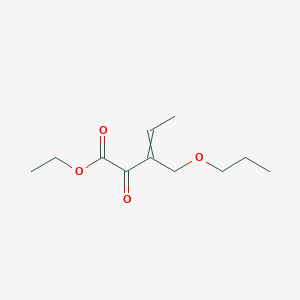
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
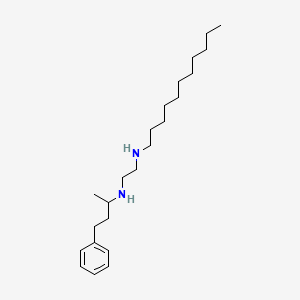
![3-[(2-Chlorophenyl)ethynyl]pyridine](/img/structure/B14215677.png)
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B14215678.png)

![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)
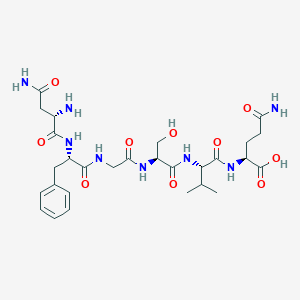
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
